1-Bromo-4-[chloro(difluoro)methoxy]benzene
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Overview
Description
1-Bromo-4-[chloro(difluoro)methoxy]benzene is an organic compound with the molecular formula C7H4BrClF2O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene typically involves halogenation reactions. One common method is the reaction of 4-bromophenol with chlorodifluoromethane in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-[chloro(difluoro)methoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the difluoromethoxy group can undergo oxidation to form corresponding carbonyl compounds under strong oxidizing conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethoxy group intact .
Scientific Research Applications
1-Bromo-4-[chloro(difluoro)methoxy]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-4-[chloro(difluoro)methoxy]benzene exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and difluoromethoxy) on the benzene ring makes it susceptible to nucleophilic attack, facilitating substitution reactions . Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with transition metals .
Comparison with Similar Compounds
1-Bromo-4-[chloro(difluoro)methoxy]benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chlorobenzene: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-4-fluorobenzene: Contains only one fluorine atom, resulting in different electronic properties and reactivity.
1-Chloro-4-fluorobenzene: Similar to this compound but without the bromine atom, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its combination of halogen atoms and the difluoromethoxy group, which imparts distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFJZAGJDZAVQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347396 |
Source
|
Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112556-13-5 |
Source
|
Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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